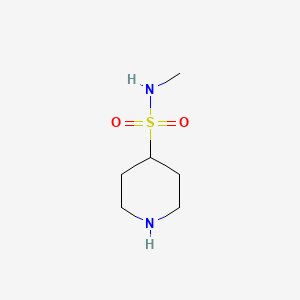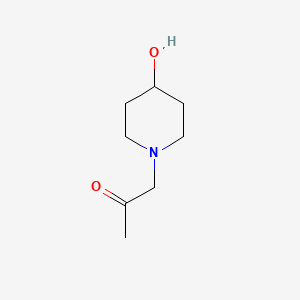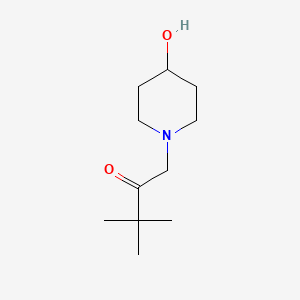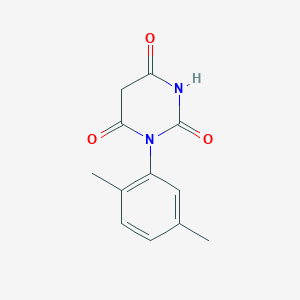
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as DMPT, is a trione derivative of 2,5-dimethylphenylpyrimidine and has a wide range of biological and chemical applications. DMPT is a strong electrophile and a highly reactive species, making it a useful compound for a variety of purposes.
Applications De Recherche Scientifique
DMPT has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, and as a catalyst in the synthesis of polymers. DMPT has also been used as a reagent in the synthesis of pharmaceuticals and in the preparation of metal complexes. Additionally, DMPT has been used as a fluorescent probe for the detection of metal ions, as a hydrogen acceptor in the reduction of metal ions, and as a reagent for the synthesis of nanomaterials.
Mécanisme D'action
The mechanism of action of DMPT is based on its strong electrophilic nature. DMPT is a strong electrophile, meaning it can easily react with nucleophiles to form a covalent bond. This reaction is facilitated by the presence of an electron-rich species, such as a nucleophile, which provides the electrons needed to form the covalent bond.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DMPT are not yet fully understood. However, studies have shown that DMPT can interact with proteins and DNA, suggesting that it may have an effect on gene expression and protein folding. Additionally, DMPT has been shown to inhibit the activity of certain enzymes, including tyrosinase and β-galactosidase, suggesting that it may have an effect on metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPT in laboratory experiments has several advantages and limitations. One of the major advantages of using DMPT is its high reactivity, which makes it a useful reagent for a variety of synthetic and analytical applications. Additionally, DMPT is relatively stable, making it suitable for long-term storage. However, DMPT is a strong electrophile, which can lead to unwanted side reactions in certain circumstances. Additionally, DMPT is a relatively expensive reagent, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving DMPT. First, further research is needed to fully understand the biochemical and physiological effects of DMPT. Additionally, further research is needed to develop new methods for synthesizing DMPT and to improve existing methods. Finally, further research is needed to explore the potential applications of DMPT in the development of pharmaceuticals and other compounds.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQGSHQFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)
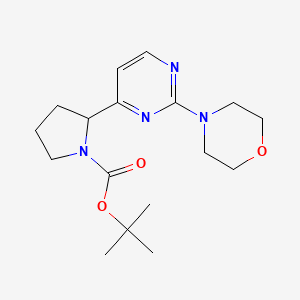
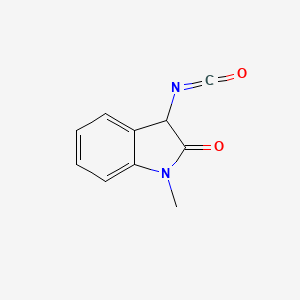

![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)
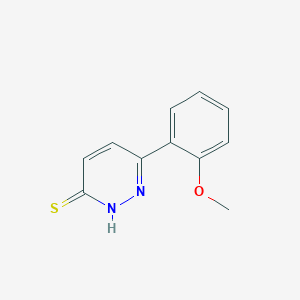
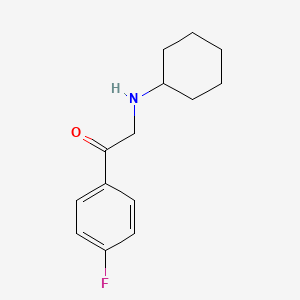

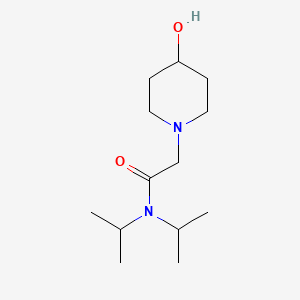
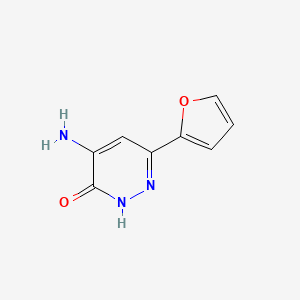
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
